Product packaging for 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline(Cat. No.:)

4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B13190616
M. Wt: 255.15 g/mol
InChI Key: ANGJQXBMJOIGIP-UHFFFAOYSA-N
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Description

Contextualization within Brominated Anilines and Pyrrolidine-Containing Scaffolds

4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline integrates two key pharmacophores that are frequently employed in the design of biologically active molecules. Brominated anilines are a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of a bromine atom on the aniline (B41778) ring provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.

The pyrrolidine (B122466) ring, a saturated five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, which is often crucial for achieving high-affinity interactions with biological targets. The pyrrolidine moiety is a common feature in a wide array of natural products and synthetic drugs, contributing to desirable pharmacokinetic and pharmacodynamic properties. The combination of the brominated aniline and the pyrrolidine scaffold in this compound creates a bifunctional molecule with significant potential as a building block in the synthesis of novel compounds.

Historical Evolution of Synthetic Approaches to Related Molecular Architectures

The synthesis of molecules with a similar architecture to this compound has evolved over time, largely influenced by the development of more efficient and selective chemical reactions. Historically, the introduction of an aminomethyl group ortho to an amino group on a benzene (B151609) ring, particularly in the presence of a halogen, presented a synthetic challenge.

A plausible and historically significant method for the synthesis of such compounds is the Mannich reaction . wikipedia.org This one-pot, three-component condensation reaction involves an active hydrogen compound (in this case, the aniline), formaldehyde (B43269), and a secondary amine (pyrrolidine). wikipedia.org The reaction proceeds through the formation of an Eschenmoser's salt-like intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich aniline ring. The ortho-directing effect of the amino group favors the introduction of the pyrrolidin-1-ylmethyl group at the 3-position.

Early attempts at performing Mannich reactions on primary anilines were often met with limited success. google.com However, subsequent advancements have demonstrated that under acidic conditions, the reaction can proceed effectively. google.com The process typically involves adding the primary aniline to a preformed mixture of the aldehyde and the secondary amine in the presence of an acid. google.com

Alternative strategies for the synthesis of related structures have also been developed. These can include multi-step sequences involving the initial synthesis of a substituted bromoaniline followed by the introduction of the aminomethyl group. For instance, a 4-bromo-3-methylaniline (B1294692) could potentially be halogenated at the benzylic position and subsequently displaced with pyrrolidine. However, the directness and atom economy of the Mannich reaction make it a more attractive approach.

Significance of the Chemical Structure as a Precursor in Diverse Synthetic Endeavors

The chemical structure of this compound makes it a valuable precursor in various synthetic applications, particularly in the fields of medicinal chemistry and materials science. The molecule possesses multiple reactive sites that can be selectively functionalized.

The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The bromine atom serves as a key site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. For example, 4-bromoaniline (B143363) derivatives are utilized as intermediates in the preparation of agrochemicals and pharmaceuticals. wikipedia.org

The pyrrolidine nitrogen atom, being a tertiary amine, can also participate in chemical transformations, such as quaternization to form ammonium (B1175870) salts. The strategic combination of these reactive sites allows for a modular and divergent approach to the synthesis of a wide array of target molecules. For instance, derivatives of 4-bromo-3-methylaniline have been used in the preparation of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one. cymitquimica.com While direct research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in patented compounds, suggesting its utility as an intermediate in proprietary drug discovery programs.

The table below lists the compounds mentioned in this article.

Compound Name
This compound
4-bromo-3-methylaniline
1-(4-bromo-3-methylphenyl)pyrrolidin-2-one

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrN2 B13190616 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrN2

Molecular Weight

255.15 g/mol

IUPAC Name

4-bromo-3-(pyrrolidin-1-ylmethyl)aniline

InChI

InChI=1S/C11H15BrN2/c12-11-4-3-10(13)7-9(11)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2

InChI Key

ANGJQXBMJOIGIP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)N)Br

Origin of Product

United States

Strategic Synthetic Methodologies for 4 Bromo 3 Pyrrolidin 1 Ylmethyl Aniline

Foundational Synthetic Pathways and Precursor Chemistry

The traditional synthesis of 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline relies on a series of well-established organic reactions. These methods focus on the stepwise construction of the target molecule from readily available starting materials.

Reductive Amination Approaches for Pyrrolidin-1-ylmethyl Moiety Installation

A key step in the synthesis is the introduction of the pyrrolidin-1-ylmethyl group. Reductive amination is a versatile and widely used method for this transformation. masterorganicchemistry.comjocpr.com This reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.com In the context of synthesizing the target molecule, this would typically involve the reaction of a suitable aniline (B41778) precursor with pyrrolidine-1-carbaldehyde.

A variety of reducing agents can be employed for the reduction of the intermediate imine. Sodium borohydride (B1222165) (NaBH₄) is a common choice, though more selective reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com The choice of reducing agent can be critical to the success of the reaction, preventing the undesired reduction of the starting aldehyde. researchgate.net The general scheme for this approach is outlined below:

Scheme 1: General Reductive Amination

Aniline Derivative + Pyrrolidine-1-carbaldehyde ⟶ Imine Intermediate ⟶ this compound

(in the presence of a reducing agent)

The efficiency of reductive amination can be influenced by several factors, including the choice of solvent, temperature, and the specific reducing agent used. organic-chemistry.org

Regioselective Electrophilic Bromination of Aniline Derivatives

The introduction of the bromine atom at the 4-position of the aniline ring requires a regioselective bromination strategy. Direct bromination of aniline derivatives is often complicated by the activating nature of the amino group, which can lead to multiple brominations and a mixture of ortho and para isomers. beilstein-journals.org To achieve the desired 4-bromo substitution, it is often necessary to protect the amino group first, typically by acetylation to form an acetanilide. The less activating acetamido group directs the incoming electrophile (bromine) primarily to the para position.

Common brominating agents for this reaction include molecular bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) in a suitable solvent. researchgate.netmdpi.com After the bromination step, the protecting acetyl group is removed by hydrolysis, usually under acidic or basic conditions, to regenerate the free amino group. youtube.com

A patent describes a method for the preparation of 4-bromo-3-methylaniline (B1294692) where 3-methylaniline is reacted with copper(II) bromide (CuBr₂) in a solvent to achieve high regioselectivity for the para-brominated product. google.com This suggests that metal-catalyzed approaches can also be effective for the regioselective bromination of anilines.

Nucleophilic Aromatic Substitution Routes for Aryl Bromide Formation

While electrophilic bromination is a common method, nucleophilic aromatic substitution (SNAr) can also be employed for the formation of aryl bromides, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govtib.eu However, for the synthesis of 4-bromoanilines from aniline precursors, this is a less common approach.

A more relevant transformation in this context is the Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by reaction with a copper(I) bromide. A metal-free alternative to the classic Sandmeyer reaction has been developed, which involves the conversion of anilines to aryl bromides via halogen abstraction from bromotrichloromethane. nih.gov This one-pot reaction offers good to excellent yields without the need to isolate the diazonium salt intermediate. nih.gov

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry offers more sophisticated methods for the construction of complex molecules like this compound. These techniques often provide greater efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Aniline and Aryl Bromide Construction

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic compounds. rsc.org Palladium- and copper-catalyzed reactions are particularly important for the formation of C-N and C-Br bonds. nih.govchemrevlett.comresearchgate.net

For instance, the Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst to form a C-N bond. In principle, a suitably substituted aryl bromide could be coupled with pyrrolidin-1-ylmethanamine. However, a more common strategy would be to construct the substituted aniline first and then introduce the bromine atom.

Transition metal-free methods for the synthesis of primary anilines from boronic acids have also been developed. acs.org This involves the reaction of an arylboronic acid with an electrophilic nitrogen source.

The table below summarizes some of the key reactions and catalysts used in the synthesis of aniline and aryl bromide derivatives.

Reaction TypeCatalyst/ReagentDescription
Suzuki CouplingPalladium catalysts (e.g., Pd(OAc)₂)Forms C-C bonds between aryl halides and boronic acids. rsc.org
Buchwald-Hartwig AminationPalladium catalystsForms C-N bonds between aryl halides and amines.
Sandmeyer-Type ReactionCopper(I) salts (e.g., CuBr) or metal-free conditionsConverts anilines to aryl halides via diazonium salts. nih.gov
Electrophilic BrominationCuBr₂Catalyzes the regioselective bromination of anilines. beilstein-journals.orggoogle.com

Asymmetric Synthesis Considerations for Chiral Derivatives (if applicable for related structures)

The structure of this compound itself is achiral. However, if chiral centers were to be introduced, for example, by substituting the pyrrolidine (B122466) ring, asymmetric synthesis strategies would become crucial. researchgate.netyork.ac.uk

The asymmetric synthesis of chiral amines and their derivatives is an active area of research. rsc.org For instance, enzyme-catalyzed reductive amination using imine reductases (IREDs) has emerged as a powerful tool for the stereoselective synthesis of chiral amines. scispace.com Directed evolution of these enzymes can be used to achieve high enantioselectivity for a desired stereoisomer. scispace.com

While not directly applicable to the synthesis of the achiral target compound, these advanced techniques highlight the potential for creating chiral analogues of this compound, which could be of interest for pharmaceutical or materials science applications.

Exploration of Green Chemistry Principles in Synthetic Protocol Design

The synthesis of complex organic molecules such as this compound is increasingly being scrutinized through the lens of green chemistry. The objective is to develop synthetic protocols that are more efficient, produce less waste, and utilize less hazardous substances. The principles of green chemistry can be applied at various stages of the synthesis, from the choice of starting materials to the selection of solvents and catalysts. sci-hub.stbeilstein-journals.org

A key consideration in the green synthesis of aniline derivatives is the use of environmentally benign solvents. Traditional syntheses often employ volatile and potentially toxic organic solvents. Research into related syntheses has demonstrated the efficacy of greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer substitute for solvents like tetrahydrofuran (B95107) (THF). chemicalbook.com For reactions such as bromination, which may be a necessary step if the synthesis does not start from a pre-brominated precursor, aqueous or ethanolic systems can replace more hazardous chlorinated solvents. sci-hub.st A two-step synthesis of 4-bromoacetanilide from aniline, for instance, has been successfully demonstrated using an ethanolic-aqueous medium for the bromination step. sci-hub.stresearchgate.net

Catalysis also plays a pivotal role in the greening of synthetic routes. The use of reusable, non-toxic catalysts is preferred over stoichiometric reagents that generate significant waste. For instance, in the reduction of nitroarenes to form anilines, a potential step in related syntheses, iron oxide-based catalysts have been used, offering an efficient and environmentally friendly option. chemicalbook.com

Multi-component reactions (MCRs) are a cornerstone of green chemistry as they enhance atom economy by combining several reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and minimizing waste. The probable key step in forming this compound is the Mannich reaction, a classic example of an MCR. academicjournals.org This reaction involves the aminoalkylation of an active hydrogen compound, in this case, 4-bromoaniline (B143363), with an aldehyde (formaldehyde) and a secondary amine (pyrrolidine). academicjournals.orgresearchgate.net Designing this reaction to proceed under solvent-free conditions or in a green solvent like water or ethanol (B145695) would significantly improve its environmental footprint. chemicalbook.com

Furthermore, replacing hazardous reagents is a critical aspect of green synthetic design. The traditional bromination of aromatic compounds often uses elemental bromine, which is highly toxic and corrosive. Greener bromination methods utilize combinations like ceric ammonium (B1175870) nitrate (B79036) and potassium bromide (KBr) or generate bromine in situ from reagents such as pyridinium (B92312) tribromide or a mixture of potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr), which are safer to handle. sci-hub.stresearchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Sequences

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction times and side product formation. The central transformation is the Mannich reaction, which introduces the pyrrolidin-1-ylmethyl group onto the 4-bromoaniline backbone.

The Mannich reaction is typically catalyzed by acid. The choice and concentration of the catalyst can significantly impact the reaction rate and yield. Camphor-10-sulfonic acid has been noted as an effective catalyst for Mannich reactions involving aromatic amines. chemicalbook.com The optimization process involves screening various catalysts and their loadings to find the most efficient system.

Solvent selection is another critical parameter. While solvent-free conditions are ideal from a green chemistry perspective, solvents are often necessary to ensure homogeneity and control reaction temperature. chemicalbook.com Alcohols such as ethanol are common choices. youtube.com In some cases, more polar aprotic solvents like acetonitrile (B52724) might be used, particularly when combined with alternative heating methods. researchgate.net

Temperature and reaction time are intrinsically linked. Reactions are typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion. nih.gov While some Mannich reactions proceed efficiently at room temperature, others may require heating to reflux to achieve a reasonable rate. chemicalbook.com Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.nettandfonline.com The optimization of microwave-assisted synthesis involves adjusting temperature, pressure, and irradiation time. researchgate.net

The stoichiometry of the reactants—4-bromoaniline, formaldehyde (B43269) (often used as its polymer, paraformaldehyde), and pyrrolidine—must be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of undesired byproducts, complicating purification.

The following interactive table illustrates a hypothetical optimization study for the Mannich reaction step, showing how varying conditions can affect the product yield.

EntryCatalystSolventTemperature (°C)Time (h)Heating MethodYield (%)
1HCl (cat.)Ethanol8012Conventional65
2Camphor-10-sulfonic acidEthanol808Conventional78
3Camphor-10-sulfonic acidAcetonitrile1200.5Microwave85
4NoneSolvent-free1002Conventional55
5Camphor-10-sulfonic acid2-MeTHF6510Conventional72

This table is illustrative and based on typical optimization results for similar reactions.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

A robust purification strategy is essential for obtaining this compound in high purity, both from the final reaction mixture and for any preceding intermediates. The choice of purification method depends on the physical state (solid or liquid), stability, and polarity of the compounds.

Work-up and Extraction: Following the reaction, a standard aqueous work-up is typically the first step. For a basic product like an aniline derivative, the reaction mixture is often neutralized or made basic with a solution such as sodium hydroxide. youtube.com The target compound is then extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate. nih.gov The combined organic layers are washed with water and brine to remove residual water-soluble impurities and salts, then dried over an anhydrous agent like sodium sulfate. google.com

Crystallization and Recrystallization: If the starting material is not 4-bromoaniline, an intermediate such as 4-bromoacetanilide might be synthesized and isolated. researchgate.net Crystallization is a common and effective method for purifying such solid intermediates. The crude product is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. youtube.com A common solvent system for recrystallizing bromoaniline derivatives is an ethanol/water mixture. youtube.com For the final product, if it is a solid, recrystallization from a solvent like toluene (B28343) or a mixture like toluene/heptane can yield highly pure crystalline material. google.com

Chromatography: Column chromatography is a versatile technique for purifying both the final product and its intermediates, especially for removing closely related impurities. The crude material is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, is passed through the column. nih.gov The components of the mixture separate based on their differing affinities for the stationary and mobile phases. The progress of the separation is monitored by TLC.

Distillation: For liquid intermediates or if the final product is a low-melting solid or oil, distillation can be an effective purification method. Aromatic amines like bromoanilines are susceptible to oxidation and discoloration when exposed to air and heat. pcbiochemres.com Therefore, purification is often carried out by fractional distillation under vacuum, which lowers the boiling point and prevents thermal decomposition. pcbiochemres.com This method is particularly useful for purifying the 4-bromoaniline precursor if it is synthesized in-house. pcbiochemres.com

The following table summarizes the common purification techniques for the synthesis of this compound.

StageCompoundPhysical StateRecommended Purification Method(s)
Intermediate4-BromoacetanilideSolidRecrystallization (from Ethanol/Water)
Precursor4-BromoanilineSolidVacuum Distillation, Recrystallization
Final ProductThis compoundSolid/OilColumn Chromatography (Silica Gel), Recrystallization

Reactive Transformations and Functional Group Interconversions of 4 Bromo 3 Pyrrolidin 1 Ylmethyl Aniline

Reactivity Profiles of the Aniline (B41778) Moiety

The aniline moiety is characterized by the amino group (-NH₂) attached to a benzene (B151609) ring. This group is a potent activating group and is ortho, para-directing in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. byjus.com

Electrophilic Aromatic Substitution on the Anilino Aromatic Ring

The amino group in 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline would strongly activate the aromatic ring towards electrophiles. The directing effect of the substituents would determine the position of substitution. The amino group directs electrophiles to the ortho (C2, C6) and para (C4) positions. Since the para position is already occupied by a bromine atom, substitution would be directed to the ortho positions. The C2 position is sterically hindered by the adjacent pyrrolidin-1-ylmethyl group. Therefore, electrophilic substitution would be most likely to occur at the C6 position. However, without experimental data, this remains a theoretical prediction.

Amide Formation and Other Acylation Reactions

The primary amino group of anilines readily undergoes acylation with reagents like acyl chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents to form amides. orgsyn.orgnih.govsynplechem.comrsc.org It is expected that this compound would react similarly to form the corresponding N-acylated products. This type of reaction is fundamental in organic synthesis, often used as a protective strategy for the amino group or to introduce new functionalities. researchgate.net

Diazotization and Subsequent Transformations

Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). libretexts.org These diazonium salts are versatile intermediates that can undergo a variety of transformations, such as Sandmeyer-type reactions, to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group. While this is a standard reaction for anilines, no specific examples involving this compound have been documented.

Reactivity of the Bromo Substituent

The bromine atom attached to the aromatic ring is a key functional group that can participate in various transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination)

Aryl bromides are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would couple the aryl bromide with an organoboron reagent, forming a new carbon-carbon bond. nih.govlibretexts.orgharvard.edunih.govmdpi.com

Heck Reaction: This would involve the reaction of the aryl bromide with an alkene to form a substituted alkene. chemicalbook.com

Sonogashira Coupling: This reaction would form a carbon-carbon bond between the aryl bromide and a terminal alkyne. nih.gov

Buchwald-Hartwig Amination: This reaction would form a new carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgsynthesisspotlight.comrsc.orgnih.govrug.nl

While these reactions are well-established for a wide range of aryl bromides, specific conditions and outcomes for this compound have not been reported.

Nucleophilic Displacement Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution (SNAAr) of the bromine atom on this molecule is expected to be challenging. The aromatic ring is electron-rich due to the presence of the activating amino group, which disfavors the addition of a nucleophile—a key step in the SNAr mechanism. Such reactions typically require either strongly electron-withdrawing groups on the ring or harsh reaction conditions, neither of which are suggested by the structure of this compound.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a bromine atom on the aromatic ring of this compound suggests the potential for the formation of organometallic reagents, such as Grignard and organolithium reagents. These intermediates are highly valuable in the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation:

Theoretically, the reaction of this compound with magnesium metal in an ethereal solvent could yield the corresponding Grignard reagent. However, a significant challenge arises from the presence of the acidic proton on the aniline's primary amino group. Grignard reagents are strong bases and would readily be quenched by this proton, preventing the desired reaction from proceeding. quora.comquora.com

To circumvent this issue, a protection strategy for the aniline's amino group would be necessary prior to the Grignard reagent formation. Common protecting groups for anilines include acetyl or tert-butoxycarbonyl (Boc) groups. chemicalforums.comrsc.org The protected bromoaniline could then be reacted with magnesium to form the Grignard reagent, which can subsequently be used in reactions with various electrophiles. Deprotection of the amino group would then yield the desired functionalized product.

Organolithium Reagent Formation:

Similarly, the formation of an organolithium reagent via lithium-halogen exchange is a plausible transformation. wikipedia.org This reaction typically involves treating the aryl bromide with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures. However, like the Grignard reaction, the acidic N-H proton of the aniline would readily react with the organolithium reagent. nih.gov Therefore, protection of the amino group is also a prerequisite for a successful lithium-halogen exchange.

The table below outlines the potential reaction conditions for the formation of organometallic reagents from a protected derivative of this compound.

Organometallic ReagentProtecting Group (PG)Reagents and ConditionsPotential Intermediate
GrignardAcetyl (Ac), Boc1. Protection (e.g., Ac₂O or Boc₂O) 2. Mg, THF or Et₂O4-(PG-amino)-2-(pyrrolidin-1-ylmethyl)phenylmagnesium bromide
OrganolithiumAcetyl (Ac), Boc1. Protection (e.g., Ac₂O or Boc₂O) 2. 2 equiv. n-BuLi or t-BuLi, THF, -78 °C4-(PG-amino)-2-(pyrrolidin-1-ylmethyl)phenyllithium

Reactivity of the Pyrrolidin-1-ylmethyl Substructure

The pyrrolidin-1-ylmethyl group introduces a tertiary amine and a benzylic methylene (B1212753) bridge, both of which are sites for potential chemical modifications.

Nitrogen Alkylation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation:

The pyrrolidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. rsc.org This reaction would lead to the formation of a quaternary ammonium (B1175870) salt. The reactivity in these reactions is influenced by the nature of the alkylating agent and the reaction conditions.

Quaternization:

Quaternization is the process of converting a tertiary amine into a quaternary ammonium salt. In the case of this compound, this would involve the reaction of the pyrrolidine nitrogen with an alkyl halide. researchgate.netresearchgate.net The resulting quaternary ammonium salts can have different properties and applications compared to the parent tertiary amine.

The table below summarizes representative alkylation and quaternization reactions.

ReactionReagentProduct Type
N-MethylationMethyl iodide (CH₃I)Quaternary ammonium iodide salt
N-EthylationEthyl bromide (CH₃CH₂Br)Quaternary ammonium bromide salt
N-BenzylationBenzyl chloride (C₆H₅CH₂Cl)Quaternary ammonium chloride salt

Potential Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Ring

The pyrrolidine ring is generally stable under many reaction conditions. srce.hr However, under specific and often forcing conditions, or with the introduction of activating groups, ring-opening or ring-expansion reactions can occur. For the unsubstituted pyrrolidine ring in this compound, these reactions are not expected to be facile.

Ring-Opening Reactions:

Ring-opening of simple N-alkylpyrrolidines is not a common transformation and typically requires harsh conditions or specialized reagents that can cleave the C-N bond. researchgate.net For instance, certain enzymatic or oxidative cleavage methods might be employed, but these are highly specific.

Ring-Expansion Reactions:

Ring-expansion of a pyrrolidine to a piperidine (B6355638) or other larger ring systems is a complex process that usually involves multi-step synthetic sequences. These transformations often require the initial formation of a reactive intermediate, such as an aziridinium (B1262131) ion, followed by nucleophilic attack and rearrangement. Without specific functionalization on the pyrrolidine ring of the title compound, such reactions are not readily achievable.

Functional Group Transformations involving the Methylene Bridge

The methylene bridge in the pyrrolidin-1-ylmethyl substructure is benzylic, meaning it is adjacent to the aromatic ring. This position confers increased reactivity to the C-H bonds of the methylene group.

Oxidation:

The benzylic C-H bonds can be susceptible to oxidation under various conditions. researchgate.netacs.org Depending on the oxidant and reaction conditions, the methylene group could potentially be oxidized to a carbonyl group (amide), which would involve cleavage of the C-N bond of the pyrrolidine ring, or undergo other oxidative transformations. Selective oxidation of benzylic amines is an active area of research. advanceseng.comrsc.org

Radical Functionalization:

The benzylic C-H bonds can also be a site for radical reactions. rsc.org In the presence of a radical initiator, a benzylic radical can be formed, which can then participate in various bond-forming reactions, allowing for the introduction of new functional groups at the methylene position. rsc.orgnih.gov

The following table outlines potential transformations of the methylene bridge.

TransformationReagents and ConditionsPotential Product Feature
OxidationStrong oxidizing agents (e.g., KMnO₄, CrO₃)Formation of an amide (with ring opening)
C-H ActivationTransition metal catalysts (e.g., Pd, Rh, Ir)Introduction of a new substituent on the methylene carbon
Radical HalogenationN-Bromosuccinimide (NBS), light/heatBromination of the methylene carbon

Derivatization and Analogue Synthesis from the 4 Bromo 3 Pyrrolidin 1 Ylmethyl Aniline Scaffold

Diversification Strategies at the Aniline (B41778) Nitrogen

The primary amino group on the aniline ring is a key site for introducing structural diversity. Its nucleophilic character allows for a wide range of transformations, including N-acylation, N-alkylation, and the formation of ureas and sulfonamides.

N-Acylation and N-Sulfonylation: The aniline nitrogen can be readily acylated using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These transformations are fundamental in medicinal chemistry for modifying the electronic properties and hydrogen-bonding capabilities of the parent molecule.

N-Alkylation: Introduction of alkyl groups at the aniline nitrogen can be achieved through several methods. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. A more controlled approach is reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. rsc.orgorganic-chemistry.orgacs.orgbohrium.com This one-pot procedure is highly efficient and tolerates a wide range of functional groups. rsc.orgacs.org

Urea (B33335) and Thiourea Formation: The synthesis of urea derivatives is another important diversification strategy. researchgate.net This can be accomplished by reacting the aniline with isocyanates or, in a more classic approach, with potassium cyanate (B1221674) in the presence of an acid. rsc.orgrsc.org The resulting ureas are prevalent motifs in biologically active compounds. Similarly, thioureas can be prepared using isothiocyanates.

Buchwald-Hartwig Amination: For the synthesis of diarylamines, the Buchwald-Hartwig amination provides a powerful method for coupling the aniline nitrogen with aryl halides or triflates, although in this context, the aniline would act as the amine coupling partner rather than the halide source. rsc.orgwikipedia.orgrug.nl

The table below summarizes common derivatization reactions at the aniline nitrogen.

Reaction TypeReagents & ConditionsResulting Functional Group
N-AcylationR-COCl, Base (e.g., Pyridine, Et3N)Amide
N-SulfonylationR-SO2Cl, Base (e.g., Pyridine)Sulfonamide
Reductive AminationR-CHO, Reducing Agent (e.g., NaBH(OAc)3)Secondary Amine
Urea FormationR-NCO or KOCN/HClUrea
Thiourea FormationR-NCSThiourea

Chemical Modifications at the Bromine Position for Structural Expansion

The bromine atom at the 4-position of the aniline ring serves as a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide with an organoboron reagent (boronic acid or ester). It is highly tolerant of various functional groups and has been successfully applied to bromoaniline substrates. nih.govmdpi.comresearchgate.netacs.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine position.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.orgscispace.comorganic-chemistry.orgwikipedia.org The resulting aryl alkynes are valuable intermediates for further transformations.

Heck Coupling: The Heck reaction enables the coupling of the aryl bromide with alkenes, leading to the formation of substituted styrenyl derivatives. This method is a cornerstone for the synthesis of complex olefinic structures.

Cyanation: The bromo group can be displaced by a cyanide group to form the corresponding benzonitrile. This transformation can be achieved using various cyanide sources, such as potassium ferrocyanide or zinc cyanide, often with a palladium or copper catalyst. nih.govacs.orgacs.orgmdpi.comthieme-connect.com The resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Buchwald-Hartwig Amination/Etherification: In this context, the aryl bromide is the electrophilic partner. It can be coupled with a wide range of primary or secondary amines, or alcohols/phenols, to form new C-N or C-O bonds, respectively. This reaction significantly expands the structural diversity achievable from the scaffold. wikipedia.orgrug.nlstackexchange.com

Below is a table of representative cross-coupling reactions at the bromine position.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraR-B(OH)2Pd catalyst (e.g., Pd(PPh3)4), BaseAr-R (R = aryl, alkyl, etc.)
SonogashiraR-C≡CHPd catalyst, Cu(I) co-catalyst, BaseAr-C≡C-R
HeckAlkene (H2C=CHR)Pd catalyst, BaseAr-CH=CH-R
CyanationCN source (e.g., Zn(CN)2)Pd catalystAr-CN
Buchwald-HartwigR2NH or ROHPd catalyst, BaseAr-NR2 or Ar-OR

Functionalization and Derivatization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, while generally stable, offers opportunities for modification to create analogues with altered steric and electronic properties. Direct functionalization of the saturated ring can be challenging, but several strategies can be envisioned.

Direct C-H Functionalization: Recent advances in catalysis have enabled the direct C-H functionalization of saturated heterocycles. rsc.org Palladium-catalyzed C(sp³)–H arylation has been demonstrated on N-Boc-pyrrolidine and other derivatives, often requiring a directing group to achieve regioselectivity. acs.orgscilit.comresearchgate.netacs.org While challenging on the unsubstituted pyrrolidine of the target scaffold, this approach represents a cutting-edge strategy for late-stage modification. For example, methods have been developed for C-H alkenylation of aliphatic amines to form functionalized pyrrolidines. nih.gov

Synthesis of Analogues with Substituted Pyrrolidines: A more straightforward approach to introduce diversity in the pyrrolidine moiety is to synthesize analogues starting from pre-functionalized pyrrolidine building blocks. A wide variety of substituted pyrrolidines, such as hydroxyprolines, aminoprolines, or other stereochemically defined derivatives, can be used in the initial synthesis of the scaffold. This allows for precise control over the position and stereochemistry of substituents on the pyrrolidine ring.

Ring-Opening and Rearrangement: Although more drastic, ring-opening of the pyrrolidine followed by functionalization and re-cyclization could lead to novel, rearranged scaffolds. Such strategies, while not common, provide pathways to significantly altered molecular frameworks.

Multi-Component Reactions and Cascade Processes Incorporating the Compound Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. The 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline scaffold is well-suited for incorporation into several MCRs, primarily by leveraging the reactive aniline nitrogen.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like product. rsc.orgnih.govresearchgate.netsciepub.com The aniline moiety of the scaffold can readily participate as the amine component in this reaction, leading to highly complex structures in a single step. The bromine atom remains intact for subsequent post-MCR modifications via cross-coupling reactions.

Povarov Reaction: The Povarov reaction is a three-component reaction for the synthesis of tetrahydroquinolines, involving an aniline, an aldehyde, and an electron-rich alkene. The aniline of the target compound could serve as the amine component, leading to the formation of a fused quinoline (B57606) ring system attached to the scaffold.

Interrupted Ugi Reaction: Variations of the Ugi reaction, where the typical carboxylic acid component is replaced by a strong Brønsted or Lewis acid, can lead to different outcomes. For instance, an interrupted Ugi reaction using an aniline can lead to the formation of 3-aminoindoles. nih.gov This offers a pathway to construct new heterocyclic systems fused or attached to the original scaffold.

The use of this scaffold in MCRs highlights its utility as a building block for diversity-oriented synthesis, enabling the rapid generation of novel and complex molecules for screening in drug discovery and materials science.

Role of 4 Bromo 3 Pyrrolidin 1 Ylmethyl Aniline As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis (e.g., Indoles, Quinolines)

The substituted aniline (B41778) core of 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline makes it an ideal starting material for the synthesis of complex heterocyclic systems, particularly fused aromatic rings like indoles and quinolines, which are prevalent scaffolds in pharmaceuticals and functional materials.

Indole (B1671886) Synthesis: The synthesis of complex indole derivatives can be achieved through various classical and modern synthetic methodologies. A notable application involves pathways analogous to the synthesis of intermediates for pharmaceutically active compounds. For instance, multi-step syntheses starting from 4-bromoaniline (B143363) have been used to produce 5-bromo-3-substituted-1H-indoles, which are structurally related to the target compound. iajps.comgoogle.com The presence of the pyrrolidin-1-ylmethyl group at the 3-position of the aniline ring allows for more direct routes to specifically substituted indoles.

One common strategy is the Fischer indole synthesis, which would involve the reaction of this compound with a ketone or aldehyde to form a hydrazone, followed by acid-catalyzed cyclization and aromatization. Alternatively, palladium-catalyzed methods, such as the Larock indole synthesis, could utilize the bromo-substituted aniline to couple with an alkyne, followed by intramolecular cyclization to furnish the indole ring. The bromine atom can be retained for subsequent functionalization or removed via reduction.

Quinoline (B57606) Synthesis: Quinolines are another class of heterocycles readily accessible from aniline precursors. rsc.org The Combes quinoline synthesis, for example, involves the acid-catalyzed reaction of an aniline with a β-diketone. Applying this to this compound would yield a highly substituted quinoline core. Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could be adapted. In this approach, the aniline would first need to be converted to the corresponding ortho-amino ketone, a transformation achievable through various synthetic routes. The electrophilic cyclization of N-(2-alkynyl)anilines is another powerful method for constructing substituted quinolines. nih.gov

The table below outlines potential synthetic pathways to indole and quinoline derivatives starting from this compound.

Interactive Table: Synthetic Routes to Heterocycles
Target HeterocycleSynthetic MethodKey ReagentsPotential Product Structure
Indole Fischer Indole Synthesis1. NaNO₂, HCl2. SnCl₂3. Ketone (e.g., Cyclohexanone)4. Acid catalyst (e.g., PPA)7-Bromo-8-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydrocarbazole
Indole Larock Indole SynthesisAlkyne (e.g., Phenylacetylene), Pd Catalyst (e.g., Pd(OAc)₂), Base5-Bromo-6-(pyrrolidin-1-ylmethyl)-2-phenyl-1H-indole
Quinoline Combes Quinoline Synthesisβ-Diketone (e.g., Acetylacetone), Acid catalyst (e.g., H₂SO₄)7-Bromo-2,4-dimethyl-8-(pyrrolidin-1-ylmethyl)quinoline
Quinoline Gould-Jacob ReactionDiethyl ethoxymethylenemalonate (EMME)Ethyl 7-bromo-4-hydroxy-8-(pyrrolidin-1-ylmethyl)quinoline-3-carboxylate

Application in the Construction of Macrocyclic Structures

The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic aryl bromide (post-activation or in cross-coupling), makes it a potential component for the synthesis of macrocycles. nih.gov Macrocyclic compounds are of significant interest in drug discovery and host-guest chemistry due to their unique conformational properties and ability to bind to challenging biological targets.

A plausible strategy for incorporating this building block into a macrocycle involves a stepwise approach.

First Coupling: The aryl bromide can undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) with a linker molecule that contains a second reactive site.

Second Coupling (Macrocyclization): The aniline nitrogen can then participate in an intramolecular reaction to close the ring. This could be a nucleophilic substitution, an amidation with a terminal carboxylic acid (activated), or a reductive amination with a terminal aldehyde on the linker.

This sequential, site-selective reaction strategy avoids the need for protecting groups and allows for the controlled construction of complex cyclic architectures. The pyrrolidinylmethyl group can serve to influence the final conformation of the macrocycle and enhance its solubility.

Utility in Combinatorial Library Generation for Synthetic Methodologies

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds for high-throughput screening. nih.gov Structurally similar compounds, such as 4-bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline, have been identified as components of chemical libraries, suggesting the utility of this scaffold in such applications. ontosight.ai this compound is exceptionally well-suited for this purpose due to its two distinct points of chemical diversity.

The aryl bromide serves as an excellent handle for attachment to a solid-phase resin, a common technique in combinatorial synthesis that simplifies purification. nih.gov Once immobilized, the aniline nitrogen is available for reaction with a diverse set of building blocks.

A typical workflow could be:

Immobilization: The building block is attached to a solid support via a Suzuki or Sonogashira coupling reaction between the aryl bromide and a linker on the resin.

Diversification: The resin-bound aniline is then treated with a library of reagents, such as acyl chlorides, sulfonyl chlorides, or isocyanates, in separate reaction vessels.

Cleavage: The final products are cleaved from the resin to yield a library of purified N-functionalized aniline derivatives.

This approach allows for the systematic modification of the aniline core to explore structure-activity relationships (SAR). The pyrrolidinylmethyl moiety remains as a constant structural feature, while the group on the aniline nitrogen is varied.

Interactive Table: Example of a Combinatorial Library Generation
StepDescriptionReagent (R-X)Resulting Structure on Resin
1 Immobilization Resin-Linker-B(OH)₂Resin-Linker-[C₆H₃(CH₂-Pyrrolidine)NH₂]
2a Diversification (Acylation) Acetyl ChlorideResin-Linker-[C₆H₃(CH₂-Pyrrolidine)NHCOCH₃]
2b Diversification (Sulfonylation) Benzenesulfonyl ChlorideResin-Linker-[C₆H₃(CH₂-Pyrrolidine)NHSO₂Ph]
2c Diversification (Urea Formation) Phenyl IsocyanateResin-Linker-[C₆H₃(CH₂-Pyrrolidine)NHCONHPh]

Intermediate in the Development of Advanced Organic Chemical Materials

Substituted anilines, particularly halogenated ones, are important precursors for the synthesis of advanced organic materials with applications in electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of conductive polymers like poly(o-bromoaniline) highlights the utility of bromoanilines as monomers for creating functional materials with semiconductor properties. neliti.com

The this compound molecule can serve as a monomer in polymerization reactions. The critical feature for this application is the aryl bromide, which can participate in step-growth polymerization through palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck polycondensation. For example, a Suzuki polycondensation with an aromatic diboronic acid would lead to a fully conjugated polymer backbone.

Structural Aspects:

Bromoaniline Core: This forms the repeating unit of the polymer backbone. The nitrogen atom of the aniline can influence the electronic properties (e.g., HOMO-LUMO energy levels) of the resulting polymer.

Pyrrolidin-1-ylmethyl Substituent: This side chain plays a crucial role in ensuring the solubility of the final polymer in common organic solvents. Poor solubility is a major challenge in the processing of rigid, conjugated polymers, and the flexible, aliphatic pyrrolidine (B122466) group mitigates this issue, enabling the formation of high-quality thin films necessary for electronic devices.

Synthetic Route: The most common synthetic route would involve a palladium-catalyzed reaction, such as the Suzuki coupling shown below, which reliably forms carbon-carbon bonds to build the polymer chain.

General Synthetic Route to a Conjugated Polymer: n [this compound] + n [Ar-(B(OR)₂)₂] --(Pd catalyst)--> [-Aniline(subst)-Ar-]n

The resulting polymers could be investigated for their charge-transport properties, fluorescence, and utility in electronic device fabrication. The ability to tune the electronic and physical properties by copolymerizing this monomer with other aromatic building blocks makes it a valuable component in the materials science toolbox.

Computational and Mechanistic Investigations in the Chemistry of 4 Bromo 3 Pyrrolidin 1 Ylmethyl Aniline

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for mapping out the potential energy surfaces of chemical reactions, allowing for the characterization of intermediates and transition states. The synthesis of 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline likely proceeds via a Mannich-type reaction, involving 4-bromoaniline (B143363), formaldehyde (B43269), and pyrrolidine (B122466).

DFT calculations can be employed to model this complex three-component reaction. royalsocietypublishing.org Mechanistic studies on similar Mannich reactions reveal that the process typically begins with the formation of an iminium ion from the amine and aldehyde. royalsocietypublishing.org The subsequent electrophilic attack of this iminium ion on the electron-rich aniline (B41778) ring is often the rate-determining step. royalsocietypublishing.org

Table 1: Illustrative DFT-Calculated Activation Energies for Key Steps in a Model Mannich Reaction This table presents hypothetical data based on typical findings for the Mannich reaction involving anilines to illustrate the insights gained from DFT studies.

Reaction Step Description Activation Energy (kcal/mol)
TS1 Formation of aminal from aniline and formaldehyde 12.5
TS2 Formation of iminium ion via dehydration of aminal 19.8

| TS3 | Electrophilic attack of iminium ion on the aniline ring (C-C bond formation) | 15.3 |

The regioselectivity of the reaction—the preferential substitution at the ortho position to the amino group—is a critical aspect that DFT can explain. The directing effect of the amino group in aniline typically favors ortho- and para-substitution. msu.edu However, the presence of the bulky bromo substituent at the para position in 4-bromoaniline sterically hinders para-attack, thus favoring substitution at the ortho position (C3). DFT calculations can quantify the energy barriers for attack at different positions on the ring, confirming that the observed product is the thermodynamically and kinetically favored one. escholarship.org

Furthermore, DFT has been used to study the direct amination of benzene (B151609), providing insights into reaction intermediates and the role of catalysts, which are principles applicable to understanding the fundamental reactivity of the aniline core. nih.govresearchgate.netunt.edu

Conformational Analysis and Stereochemical Implications in Synthetic Pathways

The pyrrolidine ring and the bond connecting it to the aniline moiety are flexible, leading to multiple possible conformations for this compound. Conformational analysis, often performed using computational methods, is crucial for understanding the molecule's three-dimensional structure and its influence on reactivity.

The pyrrolidine ring itself is not planar and typically adopts an "envelope" or "twist" conformation. researchgate.net The presence of substituents can lock the ring into a specific conformation. researchgate.net For N-substituted pyrrolidines, computational studies combined with experimental data (e.g., NMR) have shown that the N-acyl or N-alkyl functionality influences the orientation of substituents, restricting the ring's possible conformations. researchgate.netresearchgate.net

In the case of this compound, the key conformational variables include:

The puckering of the pyrrolidine ring.

The rotation around the C-N bond between the aniline ring and the methylene (B1212753) bridge.

The rotation around the C-C bond between the methylene bridge and the pyrrolidine nitrogen.

These conformational preferences can have significant stereochemical implications. During synthesis, the specific conformation of the transition state can influence the stereochemical outcome if chiral centers are formed. While the synthesis of this specific molecule does not create a chiral center, in related reactions, the facial selectivity of the attack on the aromatic ring could be influenced by the preferred conformation of the approaching electrophile. Computational modeling can predict the lowest energy conformers and how they might interact with other reagents, providing a rationale for observed stereochemical outcomes in analogous systems. researchgate.net

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that can predict its reactivity and selectivity. acs.org These descriptors offer a quantitative basis for the qualitative rules of organic chemistry. acs.org For substituted anilines, these parameters are invaluable for predicting how the bromo and pyrrolidin-1-ylmethyl substituents modulate the reactivity of the aromatic ring. acs.orgnih.gov

Key descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org For an electrophilic aromatic substitution reaction, a higher HOMO energy on the aniline ring indicates greater reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-bromoaniline, the MEP would show a high negative potential (red) around the amino group and the ortho/para positions, indicating the likely sites for electrophilic attack.

Fukui Functions: These functions predict the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By calculating the Fukui function for 4-bromoaniline, one could quantitatively predict that the C3 position is a highly favorable site for electrophilic attack, especially when the C4 position is blocked.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) can indicate the most nucleophilic carbon atoms on the benzene ring. acs.org

Table 2: Representative Quantum Chemical Descriptors for Substituted Anilines This table contains illustrative data for aniline and p-bromoaniline to demonstrate how substituents affect electronic properties relevant to reactivity predictions.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Dipole Moment (Debye)
Aniline -5.52 -0.21 5.31 1.53

| p-Bromoaniline | -5.68 | -0.55 | 5.13 | 2.98 |

These descriptors collectively provide a detailed electronic picture of the molecule, allowing chemists to predict its behavior in various reactions and to rationalize observed regioselectivity. acs.orgresearchgate.net

Molecular Dynamics Simulations for Solvent Effects on Reaction Outcomes

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. A crucial application of MD is in studying the effect of solvents on reaction rates and mechanisms, which cannot be fully captured by static quantum chemical calculations in the gas phase. amanote.comresearchgate.net

The synthesis of this compound, likely a Mannich reaction, is highly sensitive to the solvent used. researchgate.net Solvents can influence reaction outcomes by:

Stabilizing Intermediates and Transition States: Polar solvents can stabilize charged intermediates, such as the iminium ion, and polar transition states, thereby lowering the activation energy and accelerating the reaction rate. pearson.comresearchgate.netresearchgate.net MD simulations can model the explicit interactions (e.g., hydrogen bonding) between solvent molecules and the reacting species. nih.gov

Altering Reactant Conformations: The solvent can influence the conformational equilibrium of the reactants, potentially favoring a more reactive conformation.

Mediating Proton Transfer: In reactions involving acid or base catalysis, solvent molecules can play an active role by forming hydrogen-bond networks that facilitate proton transfer.

Analytical Methodologies for Synthetic Intermediate and Product Characterization in the Context of 4 Bromo 3 Pyrrolidin 1 Ylmethyl Aniline Synthesis

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei.

For 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline, ¹H NMR spectroscopy would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would feature three signals corresponding to the protons on the substituted benzene (B151609) ring. Based on the substitution pattern, a doublet, a doublet of doublets, and a singlet (or narrowly split doublet) would be anticipated. The benzylic protons of the -CH₂- group connecting the pyrrolidine (B122466) ring to the aniline (B41778) core would likely appear as a singlet, integrating to two protons. The four protons on the pyrrolidine ring adjacent to the nitrogen would present as a multiplet, as would the remaining four protons of the pyrrolidine ring. The primary amine (-NH₂) protons would typically appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by identifying the number of chemically distinct carbon environments. For this compound, eleven unique carbon signals would be expected. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The spectrum would also clearly show signals for the benzylic carbon and the two distinct types of carbon atoms within the pyrrolidine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | Aromatic-H | 6.5 - 7.5 | - | | Aromatic-C | 110 - 150 | | -NH₂ | 3.5 - 4.5 (broad s) | - | | -CH₂- (Benzylic) | ~3.6 (s) | ~55 - 60 | | -CH₂- (Pyrrolidine, α to N) | ~2.5 (m) | ~50 - 55 | | -CH₂- (Pyrrolidine, β to N) | ~1.8 (m) | ~20 - 25 |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. libretexts.org

For this compound (C₁₁H₁₅BrN₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. A key feature in the mass spectrum would be the isotopic pattern of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The fragmentation of amines is often dominated by alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org A prominent fragmentation pathway would be the cleavage of the bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable pyrrolidinylmethyl iminium ion. Another expected fragmentation is the loss of the entire pyrrolidine moiety. nih.govmdpi.com

Table 2: Predicted Mass Spectrometry Data for this compound Note: Values are calculated for the most abundant isotopes.

Data Point Predicted Value (m/z) Description
Molecular Formula C₁₁H₁₅BrN₂ -
Monoisotopic Mass 269.0497 For [¹²C₁₁¹H₁₅⁷⁹Br¹⁴N₂]⁺
Molecular Ion [M]⁺ 269 Corresponding to the ⁷⁹Br isotope
Molecular Ion [M+2]⁺ 271 Corresponding to the ⁸¹Br isotope
Key Fragment 1 84 [C₅H₁₀N]⁺, from cleavage of the benzylic C-Ar bond

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. vscht.cz This technique is particularly useful for identifying the functional groups present in a compound. pressbooks.pub

The IR spectrum of this compound would display several characteristic absorption bands. The primary aromatic amine group (-NH₂) would be identified by a pair of medium-intensity stretching bands in the 3500-3300 cm⁻¹ region. wikieducator.org The C-H stretching vibrations of the aromatic ring would appear as sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretching from the pyrrolidine and methylene (B1212753) groups would be observed just below 3000 cm⁻¹. vscht.cz Stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically result in one or more bands in the 1600-1450 cm⁻¹ region. s-a-s.org The C-N stretching of the aromatic amine would likely be found in the 1335-1250 cm⁻¹ range. wikieducator.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound Note: These are general frequency ranges for the specified functional groups.

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3500 - 3300 (two bands)
Primary Amine N-H Bend 1650 - 1580
Aromatic C-H C-H Stretch 3100 - 3000
Aliphatic C-H C-H Stretch 2990 - 2850
Aromatic Ring C=C Stretch 1600 - 1450
Aromatic C-N C-N Stretch 1335 - 1250
Aliphatic C-N C-N Stretch 1250 - 1020

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for monitoring the progress of a chemical reaction, assessing the purity of the final product, and for isolating the target compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. thermofisher.com It is particularly well-suited for monitoring the synthesis of compounds like this compound, which are polar and not easily volatilized. chromatographyonline.com

To monitor the reaction, small aliquots of the reaction mixture would be taken at regular intervals and analyzed by reverse-phase HPLC, likely using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The presence of the aniline chromophore allows for sensitive detection using a UV detector. As the reaction progresses, the chromatogram would show a decrease in the peak area of the starting materials and a corresponding increase in the peak area of the product. This allows for the determination of the optimal reaction time and helps in identifying the presence of any significant side products or intermediates. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds. thermofisher.com While the final product, this compound, may have limited volatility, GC-MS is invaluable for analyzing potential volatile intermediates that could be present during its synthesis.

The synthesis of this target molecule could proceed via a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. organic-chemistry.orgresearchgate.net Such reactions may involve volatile starting materials (e.g., formaldehyde) or intermediates. GC-MS could be employed to check for the presence of unreacted precursors or to identify volatile byproducts in the reaction mixture, providing crucial information for optimizing reaction conditions and understanding reaction mechanisms. nih.gov For less volatile or polar intermediates, derivatization may be required to increase their volatility for GC-MS analysis.

Elemental Analysis for Stoichiometric Verification of Synthesized Compounds

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a newly synthesized compound. This analytical method is crucial for verifying the stoichiometry of a substance, ensuring that the empirical formula aligns with the proposed molecular structure. In the synthesis of this compound and its intermediates, elemental analysis serves as a definitive checkpoint to confirm the successful incorporation and ratio of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br) atoms within the molecule.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound. The combustion products, such as carbon dioxide, water, and nitrogen gas, are meticulously collected and measured to determine the percentage by weight of each element in the original sample. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, generally within a ±0.4% margin, provides strong evidence for the compound's purity and correct atomic constitution.

For the target compound, this compound, the molecular formula is C₁₁H₁₅BrN₂. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.01 g/mol ), bromine (79.90 g/mol ), and nitrogen (14.01 g/mol ), the theoretical elemental composition can be calculated. The molecular weight of the compound is 271.16 g/mol .

The theoretical percentages are as follows:

Carbon (C): (11 * 12.01) / 271.16 * 100% = 48.70%

Hydrogen (H): (15 * 1.01) / 271.16 * 100% = 5.59%

Bromine (Br): (1 * 79.90) / 271.16 * 100% = 29.47%

Nitrogen (N): (2 * 14.01) / 271.16 * 100% = 10.33%

These calculated values serve as the benchmark against which experimental results are compared. For instance, in a research setting, after the synthesis of this compound, a sample would be submitted for elemental analysis. The resulting data would be presented in a format similar to the table below, allowing for a direct comparison.

ElementTheoretical (%)Found (%)
Carbon (C)48.7048.65
Hydrogen (H)5.595.62
Nitrogen (N)10.3310.30
Bromine (Br)29.4729.51

The hypothetical "Found (%)" values in the table illustrate a successful synthesis, as they fall well within the acceptable margin of error. Any significant deviation from these values would indicate the presence of impurities, residual starting materials, or that the desired compound was not formed.

Furthermore, elemental analysis is equally important for characterizing the synthetic intermediates leading to the final product. For example, a precursor in the synthesis might be 4-bromo-3-methylaniline (B1294692). Verifying the elemental composition of this intermediate ensures that the initial steps of the synthetic route were successful before proceeding, saving time and resources.

Compound NameMolecular FormulaElementTheoretical (%)
4-Bromo-3-methylanilineC₇H₈BrNCarbon (C)45.19
Hydrogen (H)4.33
Bromine (Br)42.94
Nitrogen (N)7.53

Future Research Directions and Unexplored Avenues in the Chemistry of 4 Bromo 3 Pyrrolidin 1 Ylmethyl Aniline

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

Current synthetic strategies for analogous functionalized anilines often rely on multi-step processes that may involve harsh reagents, hazardous solvents, and significant waste generation. researchgate.net Future research should prioritize the development of green and sustainable synthetic methodologies for 4-Bromo-3-(pyrrolidin-1-ylmethyl)aniline.

A promising avenue is the application of biocatalysis. Enzymes such as nitroreductases could be employed for the selective reduction of a nitro precursor, offering a chemoenzymatic alternative to traditional metal-catalyzed hydrogenations that operates under mild, aqueous conditions. acs.org Another approach involves the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is a more environmentally friendly alternative to traditional solvents like THF. chemicalbook.com Research into one-pot synthesis protocols, where multiple reaction steps are carried out in a single vessel, could significantly improve process efficiency and reduce waste. For instance, a one-pot reductive amination of a suitable aldehyde precursor with pyrrolidine (B122466), followed by a selective bromination, could streamline the synthesis.

Further exploration could focus on catalytic systems that minimize waste and improve atom economy. This includes using solid-supported catalysts for easier separation and recyclability or employing catalytic systems that operate under milder conditions and with lower catalyst loading. researchgate.net

Table 1: Proposed Sustainable Synthesis Strategies and Potential Advantages

Proposed MethodKey FeaturesPotential Environmental Impact Reduction
Biocatalytic ReductionUse of nitroreductase enzymes.Operates in aqueous media at ambient pressure; avoids heavy metal catalysts. acs.org
One-Pot SynthesisSequential reactions in a single reactor.Reduced solvent waste, energy consumption, and purification steps.
Green SolventsUtilizing solvents like 2-MeTHF.Lower toxicity and environmental persistence compared to traditional solvents. chemicalbook.com
Flow ChemistryContinuous processing in microreactors.Improved safety, efficiency, and scalability with reduced waste.

Exploration of Enantioselective and Diastereoselective Synthesis Methodologies

The pyrrolidine scaffold is a cornerstone in drug discovery, partly due to the stereochemical complexity it can introduce into a molecule. researchgate.netdntb.gov.ua The development of methods to synthesize enantiomerically pure or diastereomerically enriched forms of this compound and its derivatives is a critical area for future research.

One major focus should be the asymmetric synthesis of the pyrrolidine ring itself before its attachment to the aniline (B41778) scaffold. This can be achieved through various established methods, including the use of chiral auxiliaries, proline-based organocatalysis, or biocatalytic approaches employing enzymes like transaminases. nih.govacs.orgresearchgate.netnih.gov Transaminases, for example, can convert prochiral ketones into chiral amines with high enantiomeric excess, which can then be cyclized to form substituted pyrrolidines. nih.govacs.org

Another unexplored avenue is the creation of a stereocenter at the benzylic carbon (the -CH₂- linking the aniline and pyrrolidine). This could potentially be achieved through asymmetric C-H activation or functionalization of a precursor carbonyl group with a chiral reducing agent. The resulting diastereomers could exhibit distinct biological activities and binding affinities to protein targets.

Table 2: Potential Enantioselective and Diastereoselective Approaches

ApproachTarget StereocenterPotential MethodologiesExpected Outcome
Asymmetric Pyrrolidine SynthesisC2 or C3 of PyrrolidineProline organocatalysis; Chiral auxiliary-mediated cyclization. researchgate.netnih.govEnantiomerically pure pyrrolidinyl precursors.
Biocatalytic AminationC2 of PyrrolidineTransaminase-triggered cyclization of ω-chloroketones. nih.govacs.orgAccess to both (R)- and (S)-enantiomers with high ee.
Asymmetric ReductionBenzylic CarbonChiral borane (B79455) reagents (e.g., CBS catalyst) on a precursor ketone.Diastereomerically enriched products.
Asymmetric C-H FunctionalizationBenzylic CarbonTransition-metal catalysis with chiral ligands.Direct, atom-economical route to chiral products.

Investigation of Unprecedented Reaction Pathways and Reactivity Patterns

The unique arrangement of functional groups in this compound opens up possibilities for novel chemical transformations. Future research should systematically investigate the reactivity of this scaffold to uncover unprecedented reaction pathways.

The bromine atom is a prime handle for a variety of cross-coupling reactions. While Suzuki, Heck, and Buchwald-Hartwig aminations are standard, exploring less common or newly developed palladium-catalyzed reactions could yield novel molecular architectures. mdpi.comnih.govorganic-chemistry.orgresearchgate.net For example, Pd/norbornene cooperative catalysis could enable ortho-C–H functionalization adjacent to the amino group, a transformation that is typically challenging. researchgate.net Copper-catalyzed cross-coupling reactions also present a more sustainable alternative to palladium and warrant investigation. rug.nl

The benzylic position is known to be reactive and susceptible to radical reactions and oxidation. chemistrysteps.commasterorganicchemistry.comlibretexts.org Exploring selective C-H functionalization at this position could allow for the introduction of new substituents, such as hydroxyl, alkyl, or aryl groups, without requiring a multi-step precursor synthesis. Furthermore, the aniline nitrogen can direct ortho-lithiation or be used in reactions like Pictet-Spengler-type cyclizations with a suitable tethered electrophile to build fused heterocyclic systems.

Table 3: Unexplored Reactivity and Potential Transformations

Reactive SiteProposed Reaction TypePotential Reagents/CatalystsNovelty/Potential Outcome
Aryl BromideSonogashira CouplingPd catalyst, Cu(I) co-catalyst, alkyneIntroduction of rigid alkynyl linkers for materials science.
Aryl BromideCarbonylative CouplingPd catalyst, CO gasSynthesis of benzamides and related carbonyl compounds.
Benzylic C-HPhotoredox CatalysisRu or Ir photocatalyst, radical precursorMild, selective introduction of alkyl or acyl groups. science.gov
Aniline NitrogenDirected C-H ActivationPd, Rh, or Ru catalysts with directing groups.Functionalization of the ortho-positions (C2, C6). nih.gov
Aniline & PyrrolidineOxidative CyclizationHypervalent iodine reagentsFormation of novel polycyclic heterocyclic systems.

Design of Next-Generation Synthetic Applications for the Chemical Scaffold in Complex Molecule Construction

The true value of this compound lies in its potential as a versatile scaffold for constructing complex, high-value molecules. Its trifunctional nature allows for divergent synthesis, where a common intermediate can be elaborated into a diverse library of compounds.

In medicinal chemistry, this scaffold could serve as a key building block for developing ligands for various biological targets. nih.gov The pyrrolidine can interact with specific receptor pockets, the aniline can act as a hydrogen bond donor/acceptor, and the bromo-position can be used as an attachment point for pharmacophoric groups via cross-coupling. researchgate.net A systematic synthetic program could generate a library of derivatives for screening against kinases, G-protein coupled receptors, or ion channels.

In materials science, the scaffold could be used to synthesize novel organic electronic materials or functional dyes. The aniline moiety is a known component of conducting polymers and dyes, and its properties can be tuned by substitution. openaccessjournals.com The bromo- and amino- groups provide orthogonal handles for polymerization or for attaching the scaffold to surfaces or other molecules. For example, Suzuki coupling could be used to create extended π-conjugated systems, while the aniline nitrogen could be used for electropolymerization.

Table 4: Potential Applications as a Synthetic Scaffold

FieldSynthetic StrategyTarget Molecular ClassPotential Function
Medicinal ChemistryDiversity-oriented synthesis via cross-coupling at Br and N-acylation.Kinase inhibitors, CNS agents.The scaffold can explore 3D chemical space effectively. nih.gov
Medicinal ChemistryFragment-based drug design.Bioactive compounds.The scaffold serves as a core fragment for further elaboration.
Materials ScienceSuzuki or Stille polymerization.Conjugated polymers.Organic semiconductors or light-emitting materials.
AgrochemicalsDerivatization to explore structure-activity relationships.Novel herbicides or fungicides.The pyrrolidine motif is present in many bioactive molecules. chemheterocycles.com

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